molecular formula C11H14BF3KNO3 B13727325 Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate

Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate

Katalognummer: B13727325
Molekulargewicht: 315.14 g/mol
InChI-Schlüssel: YKTUZYSLMXIYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and other applications.

Vorbereitungsmethoden

The synthesis of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2,5-dimethoxyaniline with a suitable boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate. The process may also involve the use of potassium carbonate as a base to facilitate the formation of the trifluoroborate group .

Analyse Chemischer Reaktionen

Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium(II) acetate, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. This reactivity is crucial for its role in organic synthesis and other applications. The specific pathways involved depend on the context of its use, such as the type of reaction and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoroborate group with the 2,5-dimethoxyphenylamino moiety, making it a versatile reagent in various fields of research.

Eigenschaften

Molekularformel

C11H14BF3KNO3

Molekulargewicht

315.14 g/mol

IUPAC-Name

potassium;[3-(2,5-dimethoxyanilino)-3-oxopropyl]-trifluoroboranuide

InChI

InChI=1S/C11H14BF3NO3.K/c1-18-8-3-4-10(19-2)9(7-8)16-11(17)5-6-12(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,16,17);/q-1;+1

InChI-Schlüssel

YKTUZYSLMXIYKG-UHFFFAOYSA-N

Kanonische SMILES

[B-](CCC(=O)NC1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.